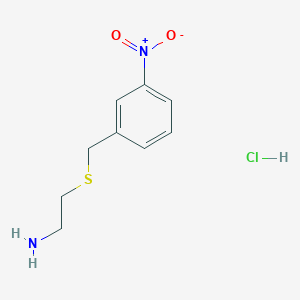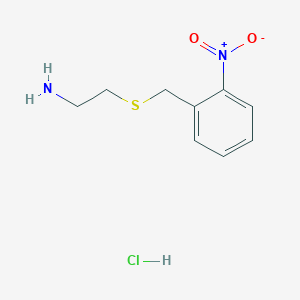![molecular formula C5H6ClN3O2 B6299192 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 2368871-45-6](/img/structure/B6299192.png)
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives involves several specific synthetic protocols. For instance, the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of 1,2,4-triazine . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction can also be powered by sunlight .Wirkmechanismus
The mechanism of action of CMMT is not fully understood, but it is believed to involve the binding of CMMT to specific enzymes, which then inhibit the activity of the enzyme. The binding of CMMT to the enzyme prevents the enzyme from catalyzing the reaction and thus inhibits the reaction.
Biochemical and Physiological Effects
CMMT is not known to have any direct biochemical or physiological effects, but it is known to have some indirect effects. CMMT has been shown to inhibit the activity of certain enzymes, which can have an effect on biochemical and physiological processes. For example, CMMT has been shown to inhibit the activity of cyclooxygenase enzymes, which can lead to reduced inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
CMMT has several advantages for use in lab experiments, including its stability, versatility, and low cost. CMMT is highly stable and can be stored for long periods of time without significant degradation. CMMT is also highly versatile and can be used in a variety of different experiments. Additionally, CMMT is relatively inexpensive and is widely available.
However, there are some limitations to using CMMT in lab experiments. CMMT is a highly reactive compound and can be hazardous if not handled properly. CMMT can also be difficult to synthesize, as the reaction can be difficult to control and the product can be difficult to isolate.
Zukünftige Richtungen
There are a variety of potential future directions for the use of CMMT in scientific research. CMMT could be used to develop more effective drugs, as it has been shown to bind to and inhibit specific enzymes. CMMT could also be used to develop more efficient catalysts, as it has been used in catalysis. CMMT could also be used to develop more efficient polymers, as it has been used in the synthesis of polymers. Additionally, CMMT could be used to develop more efficient methods for synthesizing and isolating other compounds.
Synthesemethoden
CMMT can be synthesized in a variety of ways, including the use of a two-step reaction of 4-methyl-2-chloro-3-nitrobenzenesulfonyl chloride (MCSCl) and 2-chloro-4-methyl-[1,2,4]triazine-3,5-dione (CMMT). The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the product is isolated by chromatography or crystallization. The reaction is very efficient, and the product can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
CMMT has been used in a variety of scientific research applications, including drug development, synthesis of polymers, and catalysis. CMMT has been used in the development of new drugs, such as anti-cancer and anti-inflammatory agents, due to its ability to bind to and inhibit specific enzymes. CMMT has also been used in the synthesis of polymers, such as polycarbonates, due to its ability to react with other molecules and form strong bonds. CMMT has also been used in catalysis, as it can be used to facilitate and accelerate chemical reactions.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(10)2-7-9(3-6)5(8)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWCMRRTDXUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299123.png)
![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)
![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)









![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)